

The Discovery and Synthesis of TS-021: A Potent DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TS-021 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. Its chemical name is (2S,4S)-4-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)glycyl)pyrrolidine-2-carbonitrile benzenesulfonate. Developed by Taisho Pharmaceutical Co., Ltd., **TS-021** demonstrated significant potential in preclinical studies due to its robust inhibitory activity against DPP-4, a key enzyme in the regulation of glucose homeostasis. This document provides a comprehensive overview of the discovery, synthesis pathway, and biological activity of **TS-021**, presenting detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery and Rationale

The discovery of **TS-021** was rooted in the therapeutic strategy of inhibiting dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β -cells. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.



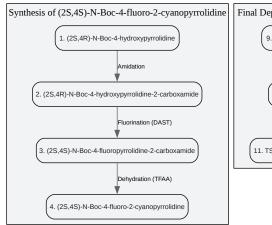
TS-021 was designed as a small molecule inhibitor that could selectively and reversibly bind to the active site of DPP-4. The development program aimed to create a compound with high potency, good oral bioavailability, and a favorable pharmacokinetic profile. Although the clinical development of **TS-021** was discontinued, the compound remains a valuable tool for research into DPP-4 inhibition and the broader field of metabolic disease.

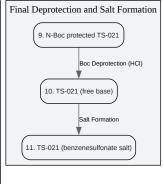
Synthesis Pathway

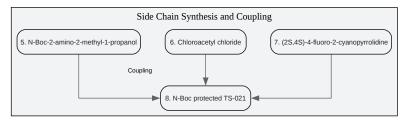
The synthesis of **TS-021** involves a multi-step process starting from commercially available starting materials. The key steps include the stereoselective synthesis of the 4-fluoropyrrolidine-2-carbonitrile core and its subsequent coupling with the side chain, followed by deprotection.

Experimental Workflow for the Synthesis of TS-021









Click to download full resolution via product page

Caption: Synthetic workflow for **TS-021**.

Detailed Experimental Protocols

Foundational & Exploratory





Step 1: Synthesis of (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxamide To a solution of (2S,4R)-N-Boc-4-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) are added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of aqueous ammonia (excess). The reaction is stirred at room temperature overnight. The resulting solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the desired amide.

Step 2: Synthesis of (2S,4S)-N-Boc-4-fluoropyrrolidine-2-carboxamide To a solution of (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM at -78 °C is added diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Step 3: Synthesis of (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine To a solution of (2S,4S)-N-Boc-4-fluoropyrrolidine-2-carboxamide (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM at 0 °C is added trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with water, and the organic layer is washed with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude nitrile, which is used in the next step without further purification.

Step 4: Synthesis of (2S,4S)-4-fluoro-2-cyanopyrrolidine The crude (2S,4S)-N-Boc-4-fluoro-2-cyanopyrrolidine is dissolved in a solution of HCl in dioxane (4 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the desired product.

Step 5: Synthesis of N-Boc protected **TS-021** To a solution of N-Boc-2-amino-2-methyl-1-propanol (1.0 eq) in DCM is added chloroacetyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. The mixture is stirred at room temperature for 3 hours. The reaction mixture is then washed with water and brine, dried, and concentrated. The resulting chloroacetamide is then coupled with (2S,4S)-4-fluoro-2-cyanopyrrolidine (1.2 eq) in the presence of potassium carbonate (2.0 eq) in acetonitrile at 60 °C for 12 hours. The reaction mixture is filtered, concentrated, and purified by column chromatography.



Step 6: Synthesis of **TS-021** (benzenesulfonate salt) The N-Boc protected **TS-021** is dissolved in a solution of HCl in dioxane (4 M) and stirred at room temperature for 2 hours. The solvent is evaporated to give the free base of **TS-021** as the hydrochloride salt. The free base is obtained by neutralization with a suitable base. The free base is then dissolved in ethanol, and a solution of benzenesulfonic acid (1.0 eq) in ethanol is added. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield **TS-021** as the benzenesulfonate salt.

Biological Activity and Data

TS-021 is a potent and selective inhibitor of DPP-4. Its biological activity has been characterized through in vitro enzyme inhibition assays and in vivo studies in animal models of diabetes.

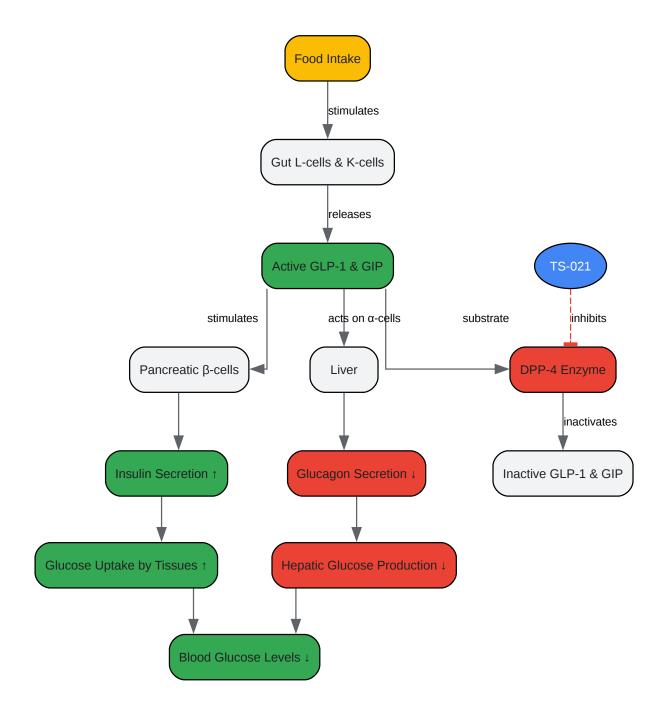
Ouantitative Biological Data

Parameter	Value Value	Species/Conditions	Reference
DPP-4 Inhibition			
IC50	5.34 nM	Human plasma	[1]
Ki	4.96 nM	Human plasma	[1]
Selectivity			
vs. DPP-8	 >600-fold	[1]	
vs. DPP-9	>1200-fold	[1]	
Pharmacokinetics			
Oral Bioavailability	- Favorable	Rats, Dogs, Monkeys	[1]
In vivo Efficacy	Significant improvement in glucose tolerance at 0.02-0.5 mg/kg	Zucker fatty rats	[2]

DPP-4 Signaling Pathway in Glucose Homeostasis



The inhibition of DPP-4 by **TS-021** leads to an increase in the circulating levels of active GLP-1 and GIP. This, in turn, modulates several downstream signaling pathways that contribute to improved glucose control.



Click to download full resolution via product page

Caption: DPP-4 signaling pathway in glucose homeostasis.



Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **TS-021** against human DPP-4.

Materials:

- Recombinant human DPP-4 enzyme
- Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
- Assay buffer: Tris-HCl buffer (pH 7.5) containing 0.1% BSA
- TS-021 (or other test compounds) dissolved in DMSO
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

- Prepare a serial dilution of TS-021 in DMSO. Further dilute the compound solutions in the assay buffer to the final desired concentrations.
- In a 96-well black microplate, add 50 μL of the diluted test compound solutions to the respective wells. For the control wells, add 50 μL of assay buffer with the same final concentration of DMSO.
- Add 25 μ L of the recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells.
- Incubate the plate at 37 °C for 15 minutes.
- Initiate the enzymatic reaction by adding 25 μL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells.
- Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission wavelengths in a kinetic mode for 30 minutes at 37 °C.



- The rate of the reaction is determined from the linear portion of the kinetic curve.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO-treated) wells.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

TS-021 is a well-characterized dipeptidyl peptidase-4 inhibitor with potent and selective activity. The synthetic pathway is established and provides a basis for the preparation of this and related compounds for research purposes. The detailed biological data and experimental protocols presented in this guide offer a valuable resource for scientists and researchers in the field of diabetes and metabolic diseases. While its clinical development has been halted, **TS-021** remains an important pharmacological tool for investigating the role of DPP-4 in various physiological and pathological processes. Further studies utilizing **TS-021** could provide deeper insights into the therapeutic potential of DPP-4 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of TS-021: A Potent DPP-4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682025#ts-021-discovery-and-synthesis-pathway]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com